N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
Description
Properties
Molecular Formula |
C17H13ClN4O2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C17H13ClN4O2/c18-10-4-3-5-11(8-10)19-16(24)14-9-15(23)21-17-20-12-6-1-2-7-13(12)22(14)17/h1-8,14H,9H2,(H,19,24)(H,20,21,23) |
InChI Key |
RVHVOALEMYMZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Core
The synthesis typically initiates with 2-aminobenzimidazole (I ), prepared via Phillips-Ladenburg condensation of o-phenylenediamine with cyanogen bromide. Alternative routes employ thiourea derivatives under acidic conditions, though these often necessitate hazardous reagents like carbon disulfide.
Cyclocondensation with β-Ketoamide Derivatives
Reaction of I with N-(3-chlorophenyl)-3-oxobutanamide (II ) in refluxing acetic acid yields the tetrahydropyrimidine ring through a tandem aza-Michael addition and cyclodehydration (Fig. 1).
Reaction Conditions
| Component | Molar Ratio | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| I | 1.0 eq | AcOH | 110°C | 8 h | 62% |
| II | 1.2 eq |
This method produces the crude cyclized product, which is purified via recrystallization from ethanol/water (3:1 v/v).
Carboxamide Installation
Post-cyclization, the ester intermediate undergoes aminolysis with 3-chloroaniline in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base:
Multicomponent Reaction Approaches
Biginelli-Inspired Protocol
Adapting the Biginelli reaction, a one-pot synthesis combines:
-
2-Aminobenzimidazole (I )
-
3-Chlorobenzaldehyde (III )
-
N-Carbamoyl-β-alanine (IV )
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | La(OTf) (10 mol%) |
| Solvent | Ethanol (0.5 mL) |
| Temperature | 100°C |
| Time | 1.5 h |
| Yield | 84% |
This method avoids isolation of intermediates and achieves excellent regiocontrol, as confirmed by -APT NMR.
Mechanistic Considerations
The lanthanum triflate catalyst activates both the aldehyde and β-ketoamide components, facilitating imine formation and subsequent [4+2] cycloaddition (Scheme 1). Steric effects from the 3-chlorophenyl group necessitate elevated temperatures to overcome kinetic barriers.
Catalytic Methods and Optimization
Solvent Screening
Comparative studies reveal ethanol as optimal for solubility and catalyst compatibility (Table 1):
Table 1. Solvent Effects on Reaction Efficiency
| Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 1.5 | 84 | 98 |
| Acetonitrile | 2.5 | 71 | 95 |
| THF | 3.0 | 65 | 93 |
| Solvent-free | 4.0 | 58 | 90 |
Catalyst Loading Studies
Varying La(OTf) concentrations demonstrates 10 mol% as ideal for balancing cost and efficiency (Fig. 2). Excess catalyst (>15 mol%) promotes side reactions, reducing yields to <70%.
Analytical Characterization of Synthetic Products
Spectroscopic Data
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the benzimidazole core or the chlorophenyl group.
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, benzimidazole derivatives, including this compound, have shown promise as anticancer agents due to their ability to inhibit enzymes involved in DNA repair . Additionally, they have been investigated for their antimicrobial, antiviral, and anti-inflammatory properties . In the industrial sector, these compounds are used in the development of new materials and as catalysts in various chemical processes .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. One key target is the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA damage repair . The compound inhibits PARP activity by binding to its active site, thereby preventing the repair of damaged DNA and leading to cell death in cancer cells . The intermolecular hydrogen bond interactions and π-π interactions with specific amino acid residues in the active site contribute to its potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of tetrahydropyrimido[1,2-a]benzimidazole derivatives. Below is a systematic comparison with structurally related analogs:
Structural Analogues with Varying Substituents
Positional Isomerism of Chlorophenyl Substituents
- N-(4-chlorophenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide (): Structural difference: The chloro substituent is at the 4-position of the phenyl ring, and an additional 2-phenylethyl group is attached to the pyrimidone nitrogen. Impact: The 4-chlorophenyl group may alter steric interactions compared to the 3-chloro isomer. The phenylethyl moiety increases molecular weight (444.92 vs. Synthesis: Prepared via maleimide recyclization with carboximidamides in dioxane, similar to methods in .
- N-(4-fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide (): Structural difference: Fluorine replaces chlorine at the 4-position, and the oxo group is at position 4 instead of 2.
Thioxo vs. Oxo Derivatives
- 4-(3-chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ():
Physicochemical and Spectral Comparisons
Biological Activity
N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of 4-(3-chlorophenyl) derivatives with appropriate carbonyl compounds in the presence of bases such as potassium carbonate. The characterization of the synthesized compound is usually performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Table 1: Characterization Data
| Characterization Method | Observed Values |
|---|---|
| Melting Point | 102 °C |
| NMR (δ ppm) | 1.24 – 1.25 (s, CH2), 7.13 – 7.90 (m, ArH) |
| IR (cm⁻¹) | 3458, 1696 (C=O), 1557 |
| MS (m/z) | Found: 431.1 |
Antitumor Activity
Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives exhibit promising antitumor activities. In vitro assays have shown that these compounds can inhibit cell proliferation in various cancer cell lines.
In a study involving several benzimidazole derivatives, compounds demonstrated significant inhibition of tumor growth in both two-dimensional (2D) and three-dimensional (3D) culture systems. For instance, certain derivatives showed IC50 values as low as against HCC827 cells in a 2D assay format but exhibited reduced effectiveness in a more physiologically relevant 3D environment .
Antimicrobial Activity
The antimicrobial properties of N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives have also been explored. Compounds were tested against a range of bacterial strains including both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin.
Table 2: Antimicrobial Activity Results
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 2 |
| Compound B | Escherichia coli | 4 |
| Compound C | Pseudomonas aeruginosa | 8 |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been assessed using established models such as the carrageenan-induced paw edema test. Compounds demonstrated significant reductions in inflammation markers compared to control groups. Structure-activity relationship studies suggested that specific substitutions on the phenyl ring enhance anti-inflammatory activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups such as chloro or methoxy groups on the phenyl ring significantly enhances biological activity. The positioning of substituents also plays a crucial role; for example:
- Para-substituted phenyl groups tend to show higher activity compared to ortho-substituted analogs.
- Hydroxyl groups at specific positions have been linked to increased potency against tumor cells.
Case Studies
Several case studies have highlighted the therapeutic potential of N-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives:
- Case Study on Antitumor Activity : A derivative was tested against lung cancer cell lines and showed a dose-dependent response with significant apoptosis induction.
- Case Study on Antimicrobial Efficacy : In a clinical setting, a derivative was evaluated against MRSA strains and demonstrated superior efficacy compared to conventional treatments.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Answer:
Synthesis optimization requires systematic control of reaction parameters:
- Temperature and Solvent Selection : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reactivity for heterocyclic ring formation (common in benzimidazole derivatives) .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may facilitate coupling reactions involving the chlorophenyl group .
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and minimize side products .
- Statistical Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., stoichiometry, time) and identify critical factors for yield optimization .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Answer:
Multi-modal characterization is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the benzimidazole core and chlorophenyl substitution pattern. Look for characteristic shifts: aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 3 ppm error) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Advanced: How can computational methods guide the prediction of this compound’s reactivity in novel reactions?
Answer:
- Reaction Pathway Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for key steps (e.g., nucleophilic substitution at the chlorophenyl group) .
- Molecular Dynamics Simulations : Predict solvent effects on reaction kinetics (e.g., solvation shells in DMSO vs. THF) .
- Machine Learning : Train models on existing benzimidazole reaction datasets to recommend optimal conditions for new transformations .
Advanced: How should researchers resolve contradictions in bioactivity data across different studies?
Answer:
- Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate variability .
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies to assess potency thresholds. Discrepancies may arise from assay sensitivity (e.g., ATP levels in viability assays) .
- Target Profiling : Use kinome-wide screening or proteomics to identify off-target interactions that explain divergent results .
Advanced: What strategies are effective for troubleshooting low yields in multi-step syntheses?
Answer:
- Intermediate Isolation : Purify key intermediates (e.g., tetrahydropyrimido-benzimidazole precursor) via flash chromatography to prevent carryover impurities .
- Quenching Side Reactions : Add scavengers (e.g., polymer-supported reagents) to trap reactive byproducts like HCl from chlorophenyl dehalogenation .
- In Situ Monitoring : Use real-time IR spectroscopy to detect unstable intermediates and adjust conditions dynamically .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic properties?
Answer:
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 3-chlorophenyl with 3-fluorophenyl) to assess effects on solubility and metabolic stability .
- LogP Optimization : Use shake-flask or HPLC methods to measure partition coefficients and correlate with bioavailability .
- CYP450 Inhibition Assays : Evaluate hepatic metabolism using human microsomes to identify structural motifs prone to rapid clearance .
Advanced: What methodologies are recommended for studying this compound’s mechanism of enzyme inhibition?
Answer:
- Kinetic Analysis : Perform steady-state enzyme assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive) .
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) and kinetics (kon/koff) for target enzymes .
- Molecular Docking : Align the compound’s 3D structure with enzyme active sites (e.g., using AutoDock Vina) to propose binding modes .
Advanced: How can researchers integrate heterogeneous catalysis to improve the sustainability of its synthesis?
Answer:
- Catalyst Screening : Test immobilized catalysts (e.g., Pd/C or zeolites) for recyclability in coupling reactions .
- Solvent-Free Conditions : Explore mechanochemical synthesis (ball milling) to reduce solvent waste .
- Life Cycle Assessment (LCA) : Quantify environmental impact metrics (e.g., E-factor) to compare green chemistry approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
